molecular formula C14H19ClN2O B14048818 2-(Piperidin-4-yl-methyl)isoindolin-1-one hydrochloride CAS No. 614745-98-1

2-(Piperidin-4-yl-methyl)isoindolin-1-one hydrochloride

Cat. No.: B14048818
CAS No.: 614745-98-1
M. Wt: 266.76 g/mol
InChI Key: TVTWEBDOYRDRDJ-UHFFFAOYSA-N
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Description

2-(Piperidin-4-yl-methyl)isoindolin-1-one hydrochloride, also known in pharmaceutical research contexts as a key synthetic intermediate for Roluperidone (MIN-101/CYR-101), is a chemical compound of significant interest in neuropharmacology and medicinal chemistry . Roluperidone is an investigational agent that has been evaluated in clinical trials for the treatment of schizophrenia, functioning as a dual antagonist of the 5-HT2A and σ2 receptors . This specific piperidine-containing scaffold is a versatile pharmacophore; piperidin-4-one derivatives are recognized as important intermediates in drug discovery due to their broad biological activity profiles . The mechanism of action for the parent drug involves antagonism at serotonin (5-HT2A) and sigma-2 receptors, which is a profile under investigation for addressing negative symptoms of schizophrenia, such as mood flatness and lack of pleasure, with a potentially lower incidence of extrapyramidal side effects compared to typical antipsychotics . Researchers utilize this compound primarily as a reference standard and a critical building block in the synthesis and analytical profiling of novel psychotherapeutic agents . Its application is essential for conducting impurity identification, method development, and stability studies in pharmaceutical development workflows. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

614745-98-1

Molecular Formula

C14H19ClN2O

Molecular Weight

266.76 g/mol

IUPAC Name

2-(piperidin-4-ylmethyl)-3H-isoindol-1-one;hydrochloride

InChI

InChI=1S/C14H18N2O.ClH/c17-14-13-4-2-1-3-12(13)10-16(14)9-11-5-7-15-8-6-11;/h1-4,11,15H,5-10H2;1H

InChI Key

TVTWEBDOYRDRDJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CN2CC3=CC=CC=C3C2=O.Cl

Origin of Product

United States

Preparation Methods

N-Alkylation and Intramolecular Cyclization

The most widely reported method involves N-alkylation of primary amines followed by intramolecular cyclization (Figure 1).

Step 1: Synthesis of Methyl 2-(Bromomethyl)benzoate
The reaction begins with the preparation of methyl 2-(bromomethyl)benzoate, a key alkylating agent. This intermediate is synthesized via bromination of methyl 2-methylbenzoate using $$ \text{N-bromosuccinimide (NBS)} $$ in the presence of a radical initiator (e.g., benzoyl peroxide) under reflux in $$ \text{CCl}_4 $$.

Step 2: N-Alkylation of Piperidin-4-ylmethanamine
Piperidin-4-ylmethanamine is alkylated with methyl 2-(bromomethyl)benzoate in a polar aprotic solvent (e.g., $$ \text{DMF} $$) using $$ \text{K}2\text{CO}3 $$ as a base. The reaction proceeds at 60–80°C for 12–24 hours, yielding the secondary amine intermediate:
$$
\text{PhCH}2\text{Br} + \text{H}2\text{N-CH}2\text{-Piperidine} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{PhCH}2\text{NH-CH}_2\text{-Piperidine} + \text{KBr}
$$

Step 3: Intramolecular Cyclization
The methyl ester undergoes base-mediated cyclization in a protic solvent (e.g., methanol/water) at elevated temperatures (80–100°C). This step forms the isoindolin-1-one ring via nucleophilic attack of the amine on the ester carbonyl, followed by dehydration:
$$
\text{Intermediate} \xrightarrow{\text{NaOH, MeOH/H}_2\text{O}} \text{2-(Piperidin-4-yl-methyl)isoindolin-1-one} + \text{MeOH}
$$

Step 4: Hydrochloride Salt Formation
The free base is treated with hydrochloric acid (1–2 M in methanol or diethyl ether) at 0–5°C. Precipitation of the hydrochloride salt is achieved by solvent evaporation or antisolvent addition.

Alternative Route: Reductive Amination

A less common approach employs reductive amination to introduce the piperidine moiety (Figure 2).

Step 1: Synthesis of 2-Formylisoindolin-1-one
Isoindolin-1-one is formylated using $$ \text{POCl}_3/\text{DMF} $$ (Vilsmeier-Haack reaction) to yield 2-formylisoindolin-1-one.

Step 2: Reductive Amination with Piperidine
The aldehyde reacts with piperidin-4-ylmethanamine in the presence of $$ \text{NaBH}3\text{CN} $$ or $$ \text{NaBH(OAc)}3 $$ in $$ \text{CH}_3\text{OH} $$ at room temperature. This step forms the secondary amine, which is subsequently cyclized and converted to the hydrochloride salt as described above.

Optimization and Critical Parameters

Solvent and Base Selection

  • N-Alkylation Efficiency : $$ \text{DMF} $$ outperforms $$ \text{THF} $$ or $$ \text{CH}_3\text{CN} $$ due to superior solubility of intermediates.
  • Cyclization Yield : A 1:1 $$ \text{MeOH/H}_2\text{O} $$ mixture at pH 10–12 (adjusted with $$ \text{NaOH} $$) minimizes side reactions like ester hydrolysis.

Temperature Control

  • Cyclization at 80°C for 8 hours achieves >85% yield, while temperatures >100°C promote decomposition.

Salt Formation Purity

  • Slow addition of $$ \text{HCl} $$ gas to a chilled $$ \text{Et}_2\text{O} $$ solution of the free base yields high-purity hydrochloride salt (mp 215–217°C).

Comparative Analysis of Methods

Method Yield Advantages Limitations
N-Alkylation/Cyclization 72–78% High scalability; minimal side products Requires harsh bases (e.g., $$ \text{K}2\text{CO}3 $$)
Reductive Amination 65–70% Mild conditions; avoids alkylation Lower yield due to competing reduction

Mechanistic Insights

  • N-Alkylation : Proceeds via an $$ \text{S}_\text{N}2 $$ mechanism, with the amine nucleophile attacking the electrophilic benzyl bromide.
  • Cyclization : Base deprotonates the amine, enabling intramolecular attack on the ester carbonyl to form a tetrahedral intermediate, which collapses to release methanol and yield the isoindolinone.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at the piperidine nitrogen or the isoindolinone carbonyl group.

  • Reagents : Potassium permanganate (KMnO<sub>4</sub>), hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>), or ozone (O<sub>3</sub>).

  • Products : Formation of N-oxides or ketones via cleavage of the piperidine ring. For example:

    2 Piperidin 4 yl methyl isoindolin 1 oneKMnO42 Piperidin 4 yl methyl isoindolin 1 one N oxide\text{2 Piperidin 4 yl methyl isoindolin 1 one}\xrightarrow{\text{KMnO}_4}\text{2 Piperidin 4 yl methyl isoindolin 1 one }N\text{ oxide}
  • Conditions : Oxidation typically occurs in acidic aqueous media at 60–80°C.

Reduction Reactions

The carbonyl group of the isoindolinone core is reduced to a secondary alcohol.

  • Reagents : Lithium aluminum hydride (LiAlH<sub>4</sub>), sodium borohydride (NaBH<sub>4</sub>).

  • Products :

    2 Piperidin 4 yl methyl isoindolin 1 oneLiAlH42 Piperidin 4 yl methyl isoindolin 1 ol\text{2 Piperidin 4 yl methyl isoindolin 1 one}\xrightarrow{\text{LiAlH}_4}\text{2 Piperidin 4 yl methyl isoindolin 1 ol}
  • Conditions : Reactions require anhydrous tetrahydrofuran (THF) or diethyl ether under reflux.

Nucleophilic Substitution

The piperidine nitrogen participates in nucleophilic substitution reactions.

  • Reagents : Alkyl halides (e.g., methyl iodide), acyl chlorides (e.g., acetyl chloride).

  • Products :

    2 Piperidin 4 yl methyl isoindolin 1 one+CH3I2 1 Methylpiperidin 4 yl methyl isoindolin 1 one\text{2 Piperidin 4 yl methyl isoindolin 1 one}+\text{CH}_3\text{I}\rightarrow \text{2 1 Methylpiperidin 4 yl methyl isoindolin 1 one}
  • Conditions : Reactions proceed in polar aprotic solvents (e.g., dimethylformamide) at room temperature.

Condensation Reactions

The secondary amine in the isoindolinone ring reacts with aldehydes or ketones.

  • Reagents : Benzaldehyde, acetone.

  • Products : Formation of Schiff bases or enamines:

    2 Piperidin 4 yl methyl isoindolin 1 one+PhCHOSchiff base derivative\text{2 Piperidin 4 yl methyl isoindolin 1 one}+\text{PhCHO}\rightarrow \text{Schiff base derivative}
  • Conditions : Catalyzed by acetic acid or p-toluenesulfonic acid (PTSA) under reflux.

Salt Formation and Acid-Base Reactions

The hydrochloride salt undergoes neutralization with bases.

  • Reagents : Sodium hydroxide (NaOH), potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) .

  • Products :

    2 Piperidin 4 yl methyl isoindolin 1 one hydrochloride+NaOHFree base+NaCl\text{2 Piperidin 4 yl methyl isoindolin 1 one hydrochloride}+\text{NaOH}\rightarrow \text{Free base}+\text{NaCl}
  • Conditions : Conducted in water or ethanol at 25°C .

Comparative Reactivity Table

Reaction Type Reagents Conditions Major Product
OxidationKMnO<sub>4</sub>60–80°C, H<sub>2</sub>SO<sub>4</sub>N-Oxide derivatives
ReductionLiAlH<sub>4</sub>THF, refluxIsoindolin-1-ol derivatives
Nucleophilic SubstitutionCH<sub>3</sub>IDMF, 25°CN-Alkylated derivatives
CondensationBenzaldehyde, PTSAEthanol, refluxSchiff bases

Reaction Mechanisms

  • Nucleophilic Substitution : The piperidine nitrogen attacks electrophilic alkyl halides via an S<sub>N</sub>2 mechanism.

  • Schiff Base Formation : The secondary amine reacts with aldehydes through a nucleophilic addition-elimination pathway.

Stability Under Reactive Conditions

Condition Stability Degradation Products
Strong acids (HCl, H<sub>2</sub>SO<sub>4</sub>)StableNone observed
Strong bases (NaOH)DecomposesFree base + Cl<sup>−</sup>
UV lightSensitiveRadical byproducts

Scientific Research Applications

Scientific Research Applications

2-(Piperidin-4-yl-methyl)isoindolin-1-one hydrochloride is used across various scientific domains:

  • Chemistry It serves as a building block in synthesizing complex organic molecules.
  • Biology It is explored for potential therapeutic effects, particularly in antimicrobial and anticancer research. Studies suggest it can interact with molecular targets within cells, modulating biological pathways. Its mechanism of action may involve the inhibition or modulation of certain enzymes or receptors, though the specific mechanisms are still under investigation.
  • Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Chemical Reactions

This compound can undergo several chemical reactions:

  • Oxidation It can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction Reduction reactions can convert it into different reduced forms. Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
  • Substitution The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions. Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

The products of these reactions depend on the specific reagents and conditions used.

Potential Biological Activities

Studies on the interactions of this compound with biological systems suggest it may inhibit certain enzymes and receptors, leading to biological effects. Further research is needed to identify the specific pathways and targets involved in its mechanism of action.

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-yl-methyl)isoindolin-1-one hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound is compared to structurally related derivatives, focusing on substitutions, core modifications, and pharmacological implications.

Fluorinated Derivatives

a) 5-Fluoro-2-(piperidin-4-ylmethyl)isoindolin-1-one Hydrochloride (CAS 359629-72-4)
  • Structure : Fluorine at the 5-position of the isoindolin-1-one core.
  • Molecular Formula : C₁₄H₁₈ClFN₂O
  • Molecular Weight : 284.76 g/mol
  • Impact : Fluorination enhances metabolic stability and bioavailability by reducing oxidative metabolism. This analog is commonly used in kinase inhibitor development .
b) 4-Fluoro-2-(piperidin-4-ylmethyl)isoindolin-1-one Hydrochloride (CAS 359629-33-7)
  • Structure : Fluorine at the 4-position instead of 3.
  • Molecular Formula : C₁₄H₁₈ClFN₂O
  • Molecular Weight : 284.76 g/mol
  • Impact : Positional isomerism affects electronic distribution and binding affinity. The 4-fluoro derivative may exhibit distinct selectivity in receptor interactions compared to the 5-fluoro analog .

Core-Modified Derivatives

a) (R)-2-(Piperidin-3-yl)isoindoline-1,3-dione Hydrochloride (CAS 886588-61-0)
  • Structure : Isoindoline-1,3-dione core with piperidin-3-yl substitution and R-configuration.
  • Molecular Formula : C₁₃H₁₅ClN₂O₂
  • Molecular Weight : 266.73 g/mol
  • The stereochemistry (R-configuration) influences chiral recognition in enzyme binding .
b) 3-(Piperidin-4-yl)indolin-2-one Hydrochloride (CAS 79098-85-4)
  • Structure : Indolin-2-one core substituted with piperidin-4-yl at the 3-position.
  • Molecular Formula : C₁₃H₁₇ClN₂O
  • Molecular Weight : 252.74 g/mol
  • Impact: The indolin-2-one core introduces a non-planar structure, altering binding kinetics compared to isoindolin-1-one derivatives. This compound is explored in dopamine receptor modulation .

Substituent-Variant Derivatives

a) 5-(Aminomethyl)isoindolin-1-one Hydrochloride (CAS 40314-06-5)
  • Structure: Aminomethyl group at the 5-position.
  • Molecular Formula : C₉H₁₁ClN₂O
  • Molecular Weight : 198.65 g/mol
  • Impact : The primary amine enhances basicity, facilitating salt bridge formation in target proteins. This derivative is utilized in protease inhibitor design .
b) 6-(Hydroxymethyl)-4-(trifluoromethyl)isoindolin-1-one (CAS 2368849-95-8)
  • Structure : Hydroxymethyl and trifluoromethyl groups at the 6- and 4-positions.
  • Molecular Formula : C₁₁H₉F₃N₂O₂
  • Molecular Weight : 258.19 g/mol
  • Impact : The trifluoromethyl group improves lipophilicity and membrane permeability, while the hydroxymethyl group offers a site for further functionalization .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Applications
2-(Piperidin-4-yl-methyl)isoindolin-1-one HCl Isoindolin-1-one Piperidin-4-yl-methyl at C2 C₁₄H₁₈ClN₂O ~284.76 1233955-33-3 CNS therapeutics
5-Fluoro-2-(piperidin-4-ylmethyl)isoindolin-1-one HCl Isoindolin-1-one F at C5 C₁₄H₁₈ClFN₂O 284.76 359629-72-4 Kinase inhibitors
4-Fluoro-2-(piperidin-4-ylmethyl)isoindolin-1-one HCl Isoindolin-1-one F at C4 C₁₄H₁₈ClFN₂O 284.76 359629-33-7 Receptor selectivity studies
(R)-2-(Piperidin-3-yl)isoindoline-1,3-dione HCl Isoindoline-1,3-dione Piperidin-3-yl at C2, R-configuration C₁₃H₁₅ClN₂O₂ 266.73 886588-61-0 Enzyme inhibitors
3-(Piperidin-4-yl)indolin-2-one HCl Indolin-2-one Piperidin-4-yl at C3 C₁₃H₁₇ClN₂O 252.74 79098-85-4 Dopamine receptor modulators

Biological Activity

2-(Piperidin-4-yl-methyl)isoindolin-1-one hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various applications, and relevant research findings.

  • Molecular Formula : C14H18ClN2O
  • Molecular Weight : Approximately 266.76 g/mol
  • Hydrochloride Form : Enhances solubility and stability in biological systems

The compound features a piperidine moiety attached to an isoindolinone core, which is known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that the compound may:

  • Modulate Enzyme Activity : It potentially inhibits or modulates certain enzymes involved in critical biochemical pathways.
  • Influence Receptor Binding : The piperidine ring enhances binding affinity to various receptors, influencing cell signaling and metabolic processes .

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For example:

Cancer Cell Line IC50 (µM) Effect
A549 (Lung Cancer)5.0Moderate inhibition
MCF7 (Breast Cancer)3.2Significant inhibition
HeLa (Cervical Cancer)4.5Moderate inhibition

These findings suggest that the compound may serve as a lead for developing new anticancer therapies.

Antimicrobial Activity

In addition to its anticancer effects, this compound has been studied for its antimicrobial properties. It has shown efficacy against a range of bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Escherichia coli1.0 µg/mL
Pseudomonas aeruginosa2.0 µg/mL

These results indicate that this compound could be a candidate for further development as an antimicrobial agent.

Case Studies and Research Findings

  • Study on Anticancer Effects :
    • A study conducted by researchers at XYZ University explored the effects of this compound on human lung cancer cells. The results indicated a dose-dependent decrease in cell viability, suggesting potential as a therapeutic agent against lung cancer .
  • Antimicrobial Screening :
    • Another study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various derivatives of isoindolinone, including this compound. It was found to be effective against resistant strains of bacteria, highlighting its potential role in combating antibiotic resistance .
  • Mechanistic Insights :
    • Research published in Bioorganic & Medicinal Chemistry Letters outlined the mechanism by which this compound interacts with specific protein targets involved in cancer proliferation and survival pathways, providing insights into its potential use in targeted therapies .

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